3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione
Description
3-Ethyl-1-propyl-1H-pyrimido[5,4-b][1,4]thiazine-2,4,7(3H,6H,8H)-trione is a heterocyclic compound featuring a fused pyrimido-thiazine core with three ketone groups at positions 2, 4, and 5. The molecule is substituted with an ethyl group at position 3 and a propyl group at position 1.
Properties
CAS No. |
3950-00-3 |
|---|---|
Molecular Formula |
C11H15N3O3S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
3-ethyl-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione |
InChI |
InChI=1S/C11H15N3O3S/c1-3-5-14-9-8(18-6-7(15)12-9)10(16)13(4-2)11(14)17/h3-6H2,1-2H3,(H,12,15) |
InChI Key |
KFMXTNPXSBTKQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CC)SCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea and α-Haloketones
A foundational method involves reacting thiourea derivatives with α-haloketones to form the thiazine ring. For example:
-
Step 1 : 2-Amino-4H-1,3-thiazin-4-one (9 ) is synthesized via cyclocondensation of thiourea (5 ) and α-haloketones (16 ) in ethanol under reflux.
-
Step 2 : The thiazine intermediate undergoes further cyclization with dialkyl acetylenedicarboxylates (2a–b ) and isocyanides (1a–c ) in dichloromethane to yield the target compound. This method achieves 76–85% yields .
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Thiourea, α-haloketone | Ethanol | Reflux | 70% |
| 2 | Isocyanide, acetylenedicarboxylate | DCM | RT | 85% |
Nucleophilic Substitution Strategies
Functionalization of Chlorinated Precursors
A six-step synthesis starting from chlorouracil derivatives has been reported:
-
Step 1 : Chlorination of uracil at the C-3 position using POCl₃.
-
Step 2 : Buchwald-Hartwig amination with ethylamine introduces the ethyl group.
-
Step 3 : Propyl substitution via nucleophilic displacement with propyl bromide in DMF.
-
Step 4 : Cyclization with thioglycolic acid to form the thiazine ring.
Key Data :
Multi-Component Reactions (MCRs)
One-Pot Synthesis Using Isocyanides
A streamlined approach combines isocyanides, acetylenedicarboxylates, and 2-amino-4H-1,3-thiazin-4-one in a single pot:
-
Reagents :
-
Isocyanide (1a–c ): 1.2 equiv.
-
Dimethyl acetylenedicarboxylate (2a ): 1.0 equiv.
-
2-Amino-4H-1,3-thiazin-4-one (9a–e ): 1.0 equiv.
-
-
Conditions : Dry dichloromethane, 0°C → RT, 12–24 hours.
Advantages :
-
Eliminates intermediate isolation.
-
Scalable to gram quantities.
Solvent and Catalyst Optimization
Solvent Effects
Catalytic Bases
-
Potassium Carbonate : Used in thiourea-α-haloketone reactions to deprotonate intermediates.
-
Triethylamine : Facilitates acetylenedicarboxylate activation in cyclocondensation.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Key Reaction Types
This compound typically undergoes reactions common to heterocyclic systems:
| Reaction Type | Mechanism | Conditions |
|---|---|---|
| Hydrolysis | Cleavage of ketone or amide groups under acidic/basic conditions | pH-dependent, elevated temperature |
| Nucleophilic Substitution | Attack on electrophilic centers (e.g., carbonyl carbons) by nucleophiles | DMF/DMSO, controlled stoichiometry |
| Reduction | Reduction of carbonyl groups to alcohols or amines | Catalytic hydrogenation, LiAlH₄ |
| Electrophilic Aromatic Substitution | Substitution at aromatic positions (e.g., thiazine ring) | Lewis acids (e.g., AlCl₃), halogenating agents |
Data inferred from general heterocyclic reactivity principles.
Critical Reaction Conditions
Optimal reaction parameters are crucial for yield and purity:
| Parameter | Range/Recommendation | Impact |
|---|---|---|
| Temperature | 50–150°C | Controls reaction rate; higher temps may induce decomposition |
| Solvent | DMF, DMSO, or THF | Polar aprotic solvents enhance nucleophilicity and stabilize intermediates |
| pH | Acidic (pH 1–4) or Basic (pH 8–12) | Dictates hydrolysis pathways and stability of intermediates |
Analytical Characterization
The compound is typically characterized using:
| Method | Purpose |
|---|---|
| NMR Spectroscopy | Structural elucidation (¹H, ¹³C NMR) |
| Mass Spectrometry | Molecular weight confirmation and purity assessment |
| TLC | Reaction monitoring and purity analysis |
Mechanism of Action (Preliminary Insights)
While specific biochemical mechanisms are not extensively documented, analogous heterocyclic systems often exhibit:
Scientific Research Applications
3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities.
Biology: It can be used as a probe to study enzyme interactions and cellular pathways.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
Physicochemical Properties
Melting Points :
- The target compound’s alkyl substituents (ethyl, propyl) likely result in a lower melting point compared to nitro- or aryl-substituted analogs. For example, nitro-substituted pyrimido-pyrimidines exhibit melting points of 247–324°C , whereas alkylated derivatives (e.g., in ) show lower ranges (~265°C).
- The 5-oxide modification in ’s compound may increase thermal stability due to resonance stabilization .
Lipophilicity (logP) :
Key Research Findings and Gaps
- Structural Insights : Alkyl substituents (ethyl, propyl) balance lipophilicity and metabolic stability, making the target compound a candidate for CNS drug development.
- Contradictions : While emphasizes anti-infectious activity, ’s halogenated derivatives prioritize kinase inhibition (e.g., trametinib intermediates), indicating divergent structure-activity relationships .
- Gaps : Direct pharmacological data for the target compound are absent; future studies should evaluate its binding to 5-HT1A receptors or antimicrobial targets.
Biological Activity
3-Ethyl-1-propyl-1H-pyrimido[5,4-b][1,4]thiazine-2,4,7(3H,6H,8H)-trione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound belongs to the class of pyrimido-thiazine derivatives. Its structural formula can be represented as follows:
This structure includes a pyrimidine ring fused with a thiazine ring, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
- Antitumor Activity : Research indicates that compounds within the thiazine family exhibit significant antitumor properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival pathways .
- Antimicrobial Properties : Some studies suggest that similar thiazine derivatives possess antimicrobial properties against a range of pathogens. This activity is attributed to the disruption of microbial cell wall synthesis or interference with metabolic pathways .
- Cholinesterase Inhibition : There is evidence that certain derivatives can inhibit cholinesterases (AChE and BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. This inhibition may enhance cholinergic transmission in the brain .
The mechanisms through which this compound exerts its effects are multifaceted:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis. This inhibition can lead to reduced tumor cell viability .
- Enzyme Interaction : As a cholinesterase inhibitor, it interacts with the active site of cholinesterases, preventing the breakdown of acetylcholine and thereby enhancing neurotransmission .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of various pyrimido-thiazine derivatives including our compound in vitro against several cancer cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values ranging from 5 to 15 µM depending on the cell line used. The most sensitive were breast and lung cancer cells .
Case Study 2: Antimicrobial Activity
In a separate investigation into antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens. This suggests potential as an antimicrobial agent worth further exploration for therapeutic applications .
Data Tables
Q & A
Q. What are the optimal synthetic routes for preparing 3-Ethyl-1-propyl-pyrimidothiazine-trione?
Methodological Answer: The compound can be synthesized via cyclocondensation of 5-aminouracil derivatives with thiazine precursors. Key steps include:
- Step 1: React 5-aminouracil with ethyl chloroacetate to form a 5-substituted uracil intermediate.
- Step 2: Introduce the thiazine moiety using a thiomethyl elimination strategy (e.g., oxidation of methylthio groups with m-chloroperbenzoic acid to sulfoxides, followed by elimination) .
- Step 3: Alkylate the pyrimidine nitrogen with ethyl and propyl groups under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
Critical Parameters: Reaction time (8–12 h), solvent polarity (DMF preferred for solubility), and stoichiometric control of alkylating agents .
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., ethyl/propyl groups at δ 1.2–1.5 ppm for CH₃ and δ 3.5–4.0 ppm for N–CH₂). Thiazine protons appear as distinct singlets (δ 5.0–6.0 ppm) .
- IR Spectroscopy: Detect carbonyl stretches (1700–1750 cm⁻¹ for trione groups) and C–S bonds (650–750 cm⁻¹) .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z ~350–400) and fragmentation patterns validate the core structure .
Q. What solubility and logP data are critical for in vitro assays?
Methodological Answer:
Advanced Research Questions
Q. How to resolve contradictions in reaction yields during scale-up synthesis?
Methodological Answer: Discrepancies often arise from:
- Incomplete Alkylation: Monitor intermediates via TLC (e.g., ethyl acetate/hexane 3:2) and optimize reaction time/temperature (e.g., 100°C for 2 h vs. 80°C for 5 h) .
- Oxidative Byproducts: Use controlled equivalents of m-CPBA (1.1–1.3 eq) to avoid overoxidation of thiazine sulfides to sulfones .
- Purification Challenges: Employ silica gel chromatography with gradient elution (petroleum ether → ethyl acetate) or recrystallization from ethanol/water mixtures .
Q. What strategies enhance the compound’s bioactivity via structural modification?
Methodological Answer:
- Core Modifications: Replace the propyl group with cyclopropyl (improves metabolic stability; see C18H15FIN3O4 analogs ) or introduce electron-withdrawing substituents (e.g., nitro groups at position 6) to enhance DNA intercalation .
- Hybrid Scaffolds: Fuse with triazolo or imidazolo rings (e.g., imidazolo[4′,5′:5,6]pyrido-pyrimidine) to increase binding affinity for kinase targets .
- Pharmacophore Validation: Use molecular docking to prioritize substituents that occupy hydrophobic pockets in target proteins (e.g., TRK inhibitors ).
Q. How to analyze unexpected byproducts in thiazine ring formation?
Methodological Answer:
- Mechanistic Insight: Thiazine dimerization (e.g., compound 6 in ) occurs via radical intermediates under acidic conditions. Suppress by using inert atmospheres (N₂/Ar) and radical scavengers (TEMPO).
- Characterization Tools:
- X-ray Crystallography: Resolve dimeric structures (e.g., C–S bond lengths ~1.8 Å confirm thiazine connectivity) .
- HPLC-MS: Track side products (e.g., sulfoxide intermediates at m/z +16) and adjust oxidation protocols .
Data Contradiction Analysis
Q. Why do solubility predictions vary across computational models?
Methodological Answer: Discrepancies arise from:
- ESOL vs. Ali Models: ESOL underestimates solubility for polar compounds due to oversimplified hydrogen bonding terms, while Ali overestimates it by neglecting crystal packing effects .
- Experimental Validation: Compare with shake-flask assays (e.g., 0.01 mg/mL observed vs. 0.07 mg/mL predicted) to calibrate models .
Method Optimization Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
